molecular formula C22H22N8O4S2 B11182316 ethyl 2-{[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-5-carboxylate

ethyl 2-{[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-5-carboxylate

Cat. No.: B11182316
M. Wt: 526.6 g/mol
InChI Key: VEHVDXZMVACEMJ-UHFFFAOYSA-N
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Description

ETHYL 2-{[5-(ETHOXYCARBONYL)-4-METHYL-1,3-THIAZOL-2-YL]AMINO}-4-{[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}PYRIMIDINE-5-CARBOXYLATE is a complex organic compound that features a unique combination of thiazole, tetrazole, and pyrimidine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[5-(ETHOXYCARBONYL)-4-METHYL-1,3-THIAZOL-2-YL]AMINO}-4-{[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}PYRIMIDINE-5-CARBOXYLATE involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with appropriate reagents under controlled conditions . The reaction mixture is typically heated, cooled, and then subjected to various purification steps to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[5-(ETHOXYCARBONYL)-4-METHYL-1,3-THIAZOL-2-YL]AMINO}-4-{[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}PYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

ETHYL 2-{[5-(ETHOXYCARBONYL)-4-METHYL-1,3-THIAZOL-2-YL]AMINO}-4-{[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}PYRIMIDINE-5-CARBOXYLATE has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ETHYL 2-{[5-(ETHOXYCARBONYL)-4-METHYL-1,3-THIAZOL-2-YL]AMINO}-4-{[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-(4-SUBSTITUTED PHENYL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
  • BENZYL 1,2,3-TRIAZINE-5-CARBOXYLATE
  • 2-(PYRIDIN-2-YL) PYRIMIDINE DERIVATIVES

Uniqueness

ETHYL 2-{[5-(ETHOXYCARBONYL)-4-METHYL-1,3-THIAZOL-2-YL]AMINO}-4-{[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}PYRIMIDINE-5-CARBOXYLATE stands out due to its unique combination of thiazole, tetrazole, and pyrimidine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H22N8O4S2

Molecular Weight

526.6 g/mol

IUPAC Name

ethyl 2-[[5-ethoxycarbonyl-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]pyrimidin-2-yl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C22H22N8O4S2/c1-4-33-18(31)15-11-23-20(26-21-24-13(3)17(36-21)19(32)34-5-2)25-16(15)12-35-22-27-28-29-30(22)14-9-7-6-8-10-14/h6-11H,4-5,12H2,1-3H3,(H,23,24,25,26)

InChI Key

VEHVDXZMVACEMJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1CSC2=NN=NN2C3=CC=CC=C3)NC4=NC(=C(S4)C(=O)OCC)C

Origin of Product

United States

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